4,5-Dimethyl-2,2-diphenyl-1,3-dioxolane
CAS No.:
Cat. No.: VC1487025
Molecular Formula: C17H18O2
Molecular Weight: 254.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18O2 |
|---|---|
| Molecular Weight | 254.32g/mol |
| IUPAC Name | 4,5-dimethyl-2,2-diphenyl-1,3-dioxolane |
| Standard InChI | InChI=1S/C17H18O2/c1-13-14(2)19-17(18-13,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3 |
| Standard InChI Key | LSSAXVFWCRKZIZ-UHFFFAOYSA-N |
| SMILES | CC1C(OC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
| Canonical SMILES | CC1C(OC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Introduction
Chemical Structure and Properties
Molecular Structure
4,5-Dimethyl-2,2-diphenyl-1,3-dioxolane features a pentagonal dioxolane ring as its core structural component. This heterocyclic structure contains two oxygen atoms at the 1 and 3 positions, creating an acetal functional group that significantly influences the compound's chemical behavior. The two phenyl groups attached to the carbon at position 2 create a quaternary carbon center, while the methyl substituents at positions 4 and 5 introduce additional stereocenters into the molecule .
The compound's relatively high LogP value suggests good lipophilicity, which contributes to its membrane permeability – a valuable characteristic for potential pharmaceutical applications . The modest polar surface area indicates limited hydrogen bonding capacity, which is consistent with the absence of hydrogen bond donors in its structure .
Stereochemistry
The presence of substituents at positions 4 and 5 of the dioxolane ring introduces stereochemical complexity to 4,5-Dimethyl-2,2-diphenyl-1,3-dioxolane. Several stereoisomers have been identified and characterized, including the (4R,5S) configuration and potentially other cis/trans arrangements .
The (4R,5S)-4,5-dimethyl-2,2-diphenyl-1,3-dioxolane isomer has been particularly well-studied, with its three-dimensional structure characterized by computational methods . This stereoisomer has the IUPAC name (4R,5S)-4,5-dimethyl-2,2-diphenyl-1,3-dioxolane and the InChI identifier InChI=1S/C17H18O2/c1-13-14(2)19-17(18-13,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3/t13-,14+ .
Other stereoisomers include the cis configuration, which has been documented as (4S,5R)-2,2-dimethyl-4,5-diphenyl-1,3-dioxolane (also known as cis-diphenyl-4,5 dimethyl-2,2 dioxolanne-1,3) . The stereochemical variations of this compound significantly influence its reactivity and potential applications.
Synthesis Methods
Conventional Synthesis Approaches
The synthesis of 4,5-Dimethyl-2,2-diphenyl-1,3-dioxolane can be accomplished through various conventional methods, typically involving the reaction of appropriate precursors under controlled conditions. These synthetic approaches generally rely on established principles of heterocyclic chemistry and acetal formation.
One common synthetic strategy involves the condensation reaction between a suitable dihydroxy compound and a ketone or aldehyde derivative under acidic catalysis. The reaction proceeds through nucleophilic addition followed by dehydration to form the cyclic acetal structure characteristic of dioxolanes. The specific precursors used can vary depending on the desired stereochemical outcome and substituent pattern.
Catalytic Processes
Advanced catalytic processes have been developed for the efficient synthesis of 4,5-dimethyl-2,2-diphenyl-1,3-dioxolane and related compounds. Patent literature describes a specific catalytic method involving dimethyl carbonate and 3-hydroxyl-2-butanone, which yields high-purity dioxolane products with excellent efficiency.
This catalytic approach offers several advantages over conventional methods, including:
-
Enhanced product purity (exceeding 99% in some cases)
-
Improved yield
-
Reduced formation of byproducts
-
Greater stereochemical control
-
More environmentally friendly reaction conditions
The development of these catalytic processes represents an important advancement in the synthesis of functionalized dioxolanes, enabling more efficient access to these valuable chemical building blocks for further applications.
Chemical Reactivity
Reaction Mechanisms
The chemical reactivity of 4,5-Dimethyl-2,2-diphenyl-1,3-dioxolane is primarily governed by the properties of the dioxolane ring and the influence of its substituents. The compound participates in reactions typical of dioxolanes, with mechanisms often involving initial protonation of an ether oxygen followed by nucleophilic attack on electrophilic centers.
Key reaction mechanisms include:
-
Acid-catalyzed ring opening: Under acidic conditions, protonation of an oxygen atom can lead to ring opening, generating reactive intermediates that can participate in further transformations.
-
Nucleophilic substitution: The acetal carbon at position 2 can undergo nucleophilic substitution reactions under appropriate conditions.
-
Functional group transformations: The phenyl and methyl substituents can undergo various modifications, expanding the synthetic utility of the compound.
These reaction pathways provide versatile opportunities for using 4,5-Dimethyl-2,2-diphenyl-1,3-dioxolane as a building block in the synthesis of more complex molecules.
Structure-Reactivity Relationships
The structural features of 4,5-Dimethyl-2,2-diphenyl-1,3-dioxolane significantly influence its reactivity patterns. The arrangement of methyl and phenyl groups creates specific steric and electronic effects that modulate the compound's chemical behavior.
The phenyl groups at position 2 provide steric hindrance that can affect the accessibility of the acetal carbon to nucleophilic attack. Additionally, the electronic properties of these aromatic substituents can stabilize intermediates during reactions, influencing reaction rates and pathways.
The methyl groups at positions 4 and 5 introduce additional steric considerations and can influence the conformation of the five-membered ring. These conformational effects can in turn impact the reactivity of various sites within the molecule, leading to regioselective and stereoselective transformations .
Understanding these structure-reactivity relationships is crucial for effectively utilizing 4,5-Dimethyl-2,2-diphenyl-1,3-dioxolane in synthetic applications and for designing new reactions and methodologies based on this scaffold.
Applications
Organic Synthesis
4,5-Dimethyl-2,2-diphenyl-1,3-dioxolane serves as a valuable building block in organic synthesis, contributing to the development of diverse molecular architectures. Its utility stems from the functional group transformations that can be performed on the dioxolane ring and its substituents.
In synthetic organic chemistry, the compound can function as:
-
A protected form of carbonyl compounds or diols
-
A source of specific stereochemical information for asymmetric synthesis
-
A precursor for the generation of complex heterocyclic systems
-
A template for constructing specific molecular frameworks
These applications make 4,5-Dimethyl-2,2-diphenyl-1,3-dioxolane an important component in the toolbox of synthetic organic chemists working on complex molecule synthesis.
Medicinal Chemistry
The applications of 4,5-Dimethyl-2,2-diphenyl-1,3-dioxolane extend to medicinal chemistry, where the compound and its derivatives contribute to the development of bioactive molecules and pharmaceutical agents. The dioxolane scaffold appears in various bioactive compounds, making derivatives like 4,5-Dimethyl-2,2-diphenyl-1,3-dioxolane relevant to medicinal chemistry research.
In this context, the compound can serve as:
-
A structural motif in drug candidates
-
An intermediate in the synthesis of pharmaceutically active compounds
-
A model system for studying structure-activity relationships
-
A building block for constructing molecules with specific pharmacophoric features
The stereochemical complexity of 4,5-Dimethyl-2,2-diphenyl-1,3-dioxolane also makes it valuable for studies exploring the relationship between molecular stereochemistry and biological activity .
Pharmaceutical Applications
In pharmaceutical research and development, 4,5-Dimethyl-2,2-diphenyl-1,3-dioxolane contributes to the synthesis of complex organic molecules with potential therapeutic properties. The compound's reactivity profile and structural features make it suitable for generating diverse molecular scaffolds that can be further elaborated into drug candidates.
Specific pharmaceutical applications include:
-
Serving as an intermediate in multi-step syntheses of drug molecules
-
Contributing structural elements that can modulate drug-receptor interactions
-
Providing a platform for diversity-oriented synthesis of pharmaceutical libraries
-
Offering opportunities for the development of new synthetic methodologies applicable to drug discovery
These applications underscore the importance of 4,5-Dimethyl-2,2-diphenyl-1,3-dioxolane in the broader landscape of pharmaceutical research and development.
Research Findings and Future Perspectives
Current research on 4,5-Dimethyl-2,2-diphenyl-1,3-dioxolane focuses on expanding its synthetic applications and exploring new reactivity patterns. Studies have revealed the importance of stereochemical control in reactions involving this compound, with different stereoisomers exhibiting distinct reactivity profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume